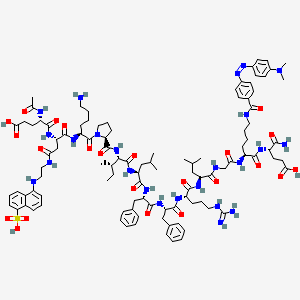

Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 is a synthetic peptide that is often used in biochemical research. This peptide is notable for its use in fluorescence resonance energy transfer (FRET) assays, where it serves as a substrate for protease activity. The presence of the EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) and DABCYL (4-(dimethylaminoazo)benzene-4-carboxylic acid) groups allows for the monitoring of enzymatic cleavage events through changes in fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection Steps: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a dry powder.

Chemical Reactions Analysis

Types of Reactions

Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2: undergoes several types of chemical reactions:

Proteolytic Cleavage: The peptide is a substrate for proteases, which cleave specific peptide bonds.

Fluorescence Quenching: The interaction between EDANS and DABCYL results in fluorescence quenching, which is disrupted upon protease cleavage.

Common Reagents and Conditions

Proteases: Enzymes such as trypsin or chymotrypsin are used to cleave the peptide.

Buffers: Reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain pH stability.

Major Products

The major products of these reactions are the cleaved peptide fragments, which can be analyzed using techniques such as mass spectrometry or HPLC.

Scientific Research Applications

Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2: is widely used in scientific research, particularly in the following areas:

Protease Activity Assays: The peptide is used to measure the activity of proteases by monitoring changes in fluorescence.

Drug Discovery: It serves as a model substrate in the development of protease inhibitors.

Biochemical Pathway Studies: Researchers use the peptide to study proteolytic pathways and enzyme kinetics.

Mechanism of Action

The mechanism of action of Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 involves the cleavage of specific peptide bonds by proteases. The EDANS group acts as a fluorescent donor, while the DABCYL group acts as a quencher. Upon cleavage by a protease, the distance between EDANS and DABCYL increases, resulting in a measurable increase in fluorescence. This change in fluorescence is used to quantify protease activity.

Comparison with Similar Compounds

Similar Compounds

- Ac-Glu-Asp(EDANS)-Lys-Pro-Leu-Gly-Lys(DABCYL)-Glu-NH2

- Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-OH

Uniqueness

Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2: is unique due to its specific sequence and the presence of both EDANS and DABCYL groups. This combination allows for highly sensitive detection of protease activity, making it a valuable tool in biochemical research.

Biological Activity

Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH₂ is a synthetic peptide designed for use in various biological assays, particularly as a substrate for cathepsin D. This compound is notable for its role in fluorescence resonance energy transfer (FRET) assays, which are essential for studying protease activity and cellular processes such as apoptosis and autophagy.

Cathepsin D Substrate

The primary biological activity of Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH₂ is its function as a substrate for cathepsin D , an aspartic protease involved in protein degradation and processing within lysosomes. Cathepsin D plays critical roles in various physiological processes, including:

- Protein Turnover : It facilitates the degradation of intracellular proteins, aiding in cellular homeostasis.

- Hormonal Regulation : The enzyme activates and degrades polypeptide hormones and growth factors, influencing numerous signaling pathways.

- Apoptosis Induction : Cathepsin D has been implicated in apoptosis through its ability to cleave pro-apoptotic factors like Bid, leading to mitochondrial dysfunction and cell death .

FRET Assay Applications

In FRET assays, the peptide's structure allows for the detection of cathepsin D activity through the cleavage of the peptide bond, which separates the fluorophore (EDANS) from the quencher (DABCYL). Upon cleavage, fluorescence is emitted, allowing quantitative measurement of protease activity. This method is widely used in research to study:

- Proteolytic Activity : Understanding how cathepsin D functions in various biological contexts.

- Pathological Conditions : Investigating diseases where cathepsin D activity is altered, such as neurodegenerative disorders .

Case Studies

- Role in Neurodegeneration : Research indicates that cathepsin D is crucial for neuronal health. Knockout studies show that lack of cathepsin D leads to severe neurodegeneration and developmental issues, emphasizing its role in maintaining neural integrity .

- Cancer Research : Elevated levels of cathepsin D have been associated with tumor progression and metastasis. Studies utilizing Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH₂ have demonstrated that targeting cathepsin D can inhibit cancer cell invasion and promote apoptosis .

- Infection Models : The peptide has also been utilized in models studying viral infections, where cathepsin D's role in processing viral proteins was assessed. Findings suggest that inhibiting cathepsin D may reduce viral replication .

Data Tables

Properties

CAS No. |

400716-78-1 |

|---|---|

Molecular Formula |

C104H146N24O23S |

Molecular Weight |

2132.5 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C104H146N24O23S/c1-10-63(6)90(124-101(146)84-35-24-54-128(84)103(148)78(32-17-19-49-105)118-100(145)83(122-96(141)77(114-64(7)129)46-48-89(134)135)59-86(130)110-53-52-109-73-33-21-30-72-71(73)29-22-36-85(72)152(149,150)151)102(147)123-80(56-62(4)5)97(142)120-82(58-66-27-15-12-16-28-66)99(144)121-81(57-65-25-13-11-14-26-65)98(143)117-76(34-23-51-112-104(107)108)95(140)119-79(55-61(2)3)93(138)113-60-87(131)115-75(94(139)116-74(91(106)136)45-47-88(132)133)31-18-20-50-111-92(137)67-37-39-68(40-38-67)125-126-69-41-43-70(44-42-69)127(8)9/h11-16,21-22,25-30,33,36-44,61-63,74-84,90,109H,10,17-20,23-24,31-32,34-35,45-60,105H2,1-9H3,(H2,106,136)(H,110,130)(H,111,137)(H,113,138)(H,114,129)(H,115,131)(H,116,139)(H,117,143)(H,118,145)(H,119,140)(H,120,142)(H,121,144)(H,122,141)(H,123,147)(H,124,146)(H,132,133)(H,134,135)(H4,107,108,112)(H,149,150,151)/t63-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,90-/m0/s1 |

InChI Key |

JMMXTBIZFWHZNK-KEVVOMHPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.